molecular formula C11H11ClO3 B8647131 Methyl 3-chloro-3-(3-methylphenyl)-2-oxopropionate

Methyl 3-chloro-3-(3-methylphenyl)-2-oxopropionate

Cat. No.: B8647131
M. Wt: 226.65 g/mol
InChI Key: DNTLNDGNTHOJIZ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-3-(3-methylphenyl)-2-oxopropionate is an organic compound with the molecular formula C11H11ClO3 It is a derivative of propionic acid and is characterized by the presence of a chloro group, a ketone group, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-3-(3-methylphenyl)-2-oxopropionate typically involves the reaction of 3-methylbenzoyl chloride with methyl acetoacetate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then chlorinated using thionyl chloride to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-3-(3-methylphenyl)-2-oxopropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-chloro-3-(3-methylphenyl)-2-oxopropionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-3-(3-methylphenyl)-2-oxopropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The chloro and ketone groups play a crucial role in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-(m-tolyl)propionic acid ethyl ester
  • Ethyl 2-(3-methylbenzoyl)acetate
  • Ethyl 3-oxo-3-(m-tolyl)propanoate
  • Ethyl 3-oxo-3-(m-tolyl)propionate
  • Ethyl m-methylbenzoylacetate
  • Ethyl m-toluoylacetate

Uniqueness

Methyl 3-chloro-3-(3-methylphenyl)-2-oxopropionate is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the chloro group enhances its performance or interaction with other molecules .

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

methyl 3-chloro-3-(3-methylphenyl)-2-oxopropanoate

InChI

InChI=1S/C11H11ClO3/c1-7-4-3-5-8(6-7)9(12)10(13)11(14)15-2/h3-6,9H,1-2H3

InChI Key

DNTLNDGNTHOJIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)C(=O)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was synthesised as 3-chloro-3-(4-fluoro-phenyl)-2-oxo-propionic acid methylester but using 3-methylbenzaldehyde instead 4-fluorobenzaldehyde.
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